REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:10][CH2:11][CH2:12][C:13]#[N:14])[cH:6][cH:7][c:8]1[CH3:9].[Na+:16].[OH-:15].[OH2:17]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:10][CH2:11][CH2:12][C:13](=[O:15])[OH:17])[cH:6][cH:7][c:8]1[CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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COc1cc(CCCC#N)ccc1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CCCC#N)ccc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1cc(CCCC(=O)O)ccc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |